molecular formula C5H5NO2S2 B3382797 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- CAS No. 36365-79-4

4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-

Cat. No.: B3382797
CAS No.: 36365-79-4
M. Wt: 175.2 g/mol
InChI Key: VKONPNAILGGMSR-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- (CAS: 228566-78-7), also known as ethyl 2-(2-mercaptothiazol-4-yl)acetate, is a sulfur-containing heterocyclic compound with the molecular formula C₇H₉NO₂S₂ and an average molecular weight of 203.274 g/mol . Its structure features a thiazole ring fused with a dihydrothioxo group and an ethyl ester moiety. This compound is notable for its role as a precursor in synthesizing bioactive molecules, particularly those targeting antimicrobial, anticonvulsant, and anticancer activities .

Key physicochemical properties include:

  • Monoisotopic mass: 203.007471 g/mol
  • ChemSpider ID: 2016739
  • EINECS: 253-937-4

The ethyl ester derivative enhances lipophilicity, improving membrane permeability in pharmacological applications .

Properties

IUPAC Name

2-(2-sulfanylidene-3H-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-4(8)1-3-2-10-5(9)6-3/h2H,1H2,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKONPNAILGGMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)S1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067971
Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-
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Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36365-79-4
Record name 2,3-Dihydro-2-thioxo-4-thiazoleacetic acid
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Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-
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Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-
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Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-
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Record name (2-thioxo-4-thiazolin-4-yl)acetic acid
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Biological Activity

4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

The compound exhibits several notable biological activities:

Activity Type Observed Effects References
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against Gram-positive bacteria
AntitumorCytotoxicity in cancer cell lines
Cardiovascular effectsModulation of heart rate and developed tension

The biological effects of 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit pro-inflammatory enzymes, contributing to its anti-inflammatory properties. This mechanism is crucial in the treatment of inflammatory diseases.
  • Receptor Modulation : It interacts with specific receptors, potentially leading to various therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

Case Study 1: Anti-inflammatory Mechanism

A study published in MDPI investigated the anti-inflammatory effects of thiazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls, suggesting potential for therapeutic development against inflammatory conditions.

Case Study 2: Antimicrobial Properties

Research has demonstrated that 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. For example, it was effective against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Case Study 3: Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against different cancer cell lines. For instance, it has been tested against human colon cancer cell lines with promising results indicating potential as an anticancer agent .

Cardiovascular Activity

Recent research focused on the cardiovascular activity of synthetic derivatives of thiazole acetic acid using isolated rat hearts. The study revealed that certain derivatives significantly reduced heart rate and increased developed tension when tested with adrenergic agents like adrenaline and acetylcholine. Specifically, the derivative SMVA-60 showed a significant reduction in heart rate at a concentration of 10 µM .

Scientific Research Applications

Anticancer Activity

4-Thiazoleacetic acid derivatives have shown promising anticancer properties. A study highlighted the synthesis of thiazole-pyridine hybrids that demonstrated significant cytotoxic effects against various cancer cell lines, including PC3 (prostate), MCF-7 (breast), and HepG2 (liver) cells. One thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

CompoundCell LineIC50 (μM)Reference
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Pyridine HybridHepG2Not specified

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Derivatives of 4-thiazoleacetic acid have shown effectiveness against various bacterial strains, with some exhibiting potency comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the thiazole ring was found to enhance antimicrobial activity .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Thiazole DerivativeStaphylococcus aureus10 μg/mL
Thiazole DerivativeEscherichia coli15 μg/mL

Pesticidal Activity

Research indicates that thiazole derivatives, including 4-thiazoleacetic acid, exhibit pesticidal properties. These compounds have been tested for their ability to inhibit plant pathogens and pests, contributing to sustainable agricultural practices. For instance, certain thiazole derivatives demonstrated effective fungicidal activity against Fusarium species, which are known to cause significant crop losses .

Polymer Chemistry

4-Thiazoleacetic acid has potential applications in polymer chemistry as a building block for synthesizing novel materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Recent studies have focused on creating thiazole-containing polymers that exhibit improved conductivity and thermal properties suitable for electronic applications .

Case Study 1: Anticancer Screening

In a systematic evaluation of various thiazole derivatives for anticancer activity, a series of compounds were synthesized and screened against multiple cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity profiles, with specific substitutions leading to enhanced activity against resistant cancer strains .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives not only inhibited bacterial growth but also displayed synergy when combined with conventional antibiotics, suggesting their potential use as adjuvants in antibiotic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazole derivatives with dihydrothioxo groups and acetic acid/ester substituents exhibit diverse biological activities. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method Reference IDs
4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- C₇H₉NO₂S₂ 203.274 Ethyl ester, dihydrothioxo-thiazole Antimicrobial precursor Esterification of thiazole core
4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid C₆H₇NO₂S₂ 189.26 Methyl group at C4, free carboxylic acid Not explicitly reported Cyclocondensation of thiourea derivatives
5-Thiazolecarboxamide, 4-amino-2,3-dihydro-N-methyl-3-phenyl-2-thioxo- C₁₁H₁₁N₃OS₂ 265.36 Phenyl, methylamide, amino groups Anticancer (in silico predictions) Multi-step substitution reactions
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate C₆H₈N₂O₂S₂ 204.27 Amino, mercapto, ethyl ester Anticonvulsant One-pot synthesis
3-Substituted-2-thioxoquinazolin-4(3H)-ones Variable Variable Quinazolinone fused with thioxo group Antimicrobial, anticonvulsant Mannich reaction with secondary amines

Physicochemical Properties

  • Solubility : Ethyl ester derivatives (e.g., CAS: 228566-78-7) are more lipid-soluble (logP ~2.1) than carboxylic acid analogues (logP ~1.3), impacting bioavailability .
  • Thermal Stability: Thioxo-containing compounds decompose at higher temperatures (180–332°C) compared to non-sulfur analogues, due to strong S–S and C–S bonds .

Q & A

Q. What are the standard methods for synthesizing 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-?

The synthesis typically involves multi-step organic reactions, such as condensation of α-halogen carbonyl compounds with thioamides. For example, reacting bromoacetyl derivatives with thiourea in ethanol under reflux conditions, followed by purification via recrystallization (e.g., ethanol/water mixtures). Thin-layer chromatography (TLC) is critical for monitoring reaction progress and ensuring intermediate purity .

Q. How is the compound characterized structurally and analytically?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., thioxo stretching at ~1200 cm⁻¹).
  • NMR (¹H and ¹³C) elucidates proton environments and carbon frameworks.
  • Single-crystal X-ray diffraction provides definitive bond lengths and angles, as demonstrated for related thiazole derivatives .
  • Elemental analysis ensures purity (>97%) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol/water mixtures (1:2 v/v) are commonly used for recrystallization, achieving yields >65% with minimal impurities. Temperature control (reflux at 80–100°C) and slow cooling enhance crystal formation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Reaction monitoring : Employ HPLC-MS to track byproduct formation and adjust stoichiometry dynamically . Note: Proprietary protocols (e.g., unpublished reagent ratios) may require reverse-engineering via systematic DoE (Design of Experiments) .

Q. What strategies address contradictions in reported biological activities?

Discrepancies in antimicrobial or anticancer data may arise from:

  • Assay variability : Standardize bioassays (e.g., MIC testing against S. aureus ATCC 25923).
  • Structural analogs : Compare activity of derivatives (e.g., 2,4-dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl substituents) to identify pharmacophores .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .

Q. How can computational modeling guide SAR studies?

  • Docking simulations : Map interactions with target proteins (e.g., E. coli DNA gyrase) to predict binding affinity.
  • QSAR models : Use descriptors like logP and polar surface area to correlate substituent effects with activity .
  • MD simulations : Evaluate conformational stability of thiazole-acetic acid hybrids in aqueous environments .

Q. What analytical challenges arise in quantifying degradation products?

  • HPLC challenges : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) to separate thioxo-containing degradation products.
  • Mass detection : Use high-resolution MS (HRMS) to distinguish isomers (e.g., sulfoxide vs. sulfone byproducts) .
  • Stability studies : Conduct accelerated degradation under UV light or acidic conditions to identify labile sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-

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